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Compound of Interest

Compound Name: 5-lodo-2-aminoindane

Cat. No.: B145790

Introduction: 5-lodo-2-aminoindane (5-1Al) is a psychoactive compound and a rigid analogue
of p-iodoamphetamine (PIA).[1][2] It belongs to the 2-aminoindane family of drugs and is
structurally related to amphetamine.[3][4][5] Developed in the 1990s by a team at Purdue
University led by David E. Nichols, 5-1Al was initially investigated for its potential as a non-
neurotoxic analogue of PIA.[4][6][7] It has since been identified as a novel psychoactive
substance (NPS) in recreational drug markets, often marketed as a "legal high" with effects
similar to MDMA..[1][3][8] This document provides a comprehensive technical overview of its
chemical properties, synthesis, and mechanism of action for researchers and drug
development professionals.

IUPAC Nomenclature and Chemical Identity

The systematic IUPAC name for 5-lodo-2-aminoindane is 5-iodo-2,3-dihydro-1H-inden-2-
amine.[1][3][6] Its core structure consists of a 2,3-dihydro-1H-indene (indane) scaffold, which is
a fused benzene and cyclopentane ring system.[3] An iodine atom is substituted at the 5-
position of the benzene ring, and an amino group is attached to the 2-position of the

cyclopentane ring.[3]

Chemical and Physical Properties

The key chemical and physical properties of 5-lodo-2-aminoindane are summarized in the
table below. This data is crucial for its handling, formulation, and analysis in a research setting.
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Property Value Reference(s)
5-iodo-2,3-dihydro-1H-inden-2-
IUPAC Name _ [3][6]
amine
Synonyms 5-1Al, 5-iodo-2-aminoindan [3][6]
CAS Number 132367-76-1 [3][14][6]
Molecular Formula CoH1oIN [31[41[6]

Molar Mass 259.090 g-mol—1 [3][4][6]
Appearance Powder [6]
Purity >98.0% [6]
. DMF: 0.3 mg/ml; DMSO: 0.5
Solubility [6]119]
mg/ml; Methanol: 1 mg/ml

Storage -20°C [6]119]
Stability > 2 years (at -20°C) [6]

Canonical SMILES

C1C(CC2=C1C=CC(=C2))N

[3]

InChl Key

BIHPYCDDPGNWQO-
UHFFFAOYSA-N

[3]4]

Experimental Protocols: Synthesis

The synthesis of 5-lodo-2-aminoindane can be achieved through various routes. A common

approach involves the modification of an indanone or indene precursor, or the cyclization of a

substituted phenylpropanoic acid.[5][10] A specific method for synthesizing the enantiomer

(S)-5-iodo-2-aminoindan hydrochloride has been described, starting from (S)-Phenylalanine.

[11]

General Synthetic Protocol Overview:[3][11]

» Starting Material Protection: The synthesis often begins with a suitable precursor like (S)-

Phenylalanine. The amino group is protected, for example, with a trifluoroacetyl group, to

prevent unwanted side reactions during subsequent steps.[11]
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 lodination: An iodine atom is introduced onto the aromatic ring at the desired position (para-
to the eventual cyclopentane ring fusion). This is an electrophilic aromatic substitution
reaction, which can be accomplished using reagents such as iodine (I2) and potassium
iodate (KIOa4) in the presence of sulfuric acid and acetic acid.[3][11]

o Cyclization: The protected and iodinated intermediate undergoes an intramolecular Friedel-
Crafts reaction to form the indanone ring system.[10][11]

e Reduction and Amination: The ketone group of the indanone is reduced to a hydroxyl group
using a reducing agent like sodium borohydride (NaBHa4).[11] This intermediate alcohol is
then further reduced to the indane scaffold using a reagent system such as triethylsilane and
boron trifluoride etherate (BFs-Et20).[11] If starting from an indanone without the amino
group already present, this stage would involve reductive amination steps to introduce the
amine at the 2-position.

o Deprotection and Salt Formation: The protecting group (e.g., trifluoroacetyl) is removed from
the amino group, typically under basic conditions (e.g., K2COs solution).[11] The final
product, 5-iodo-2-aminoindane, can then be isolated as a free base or converted to a salt,
such as the hydrochloride salt, by treatment with an acid (e.g., saturated HCI in ether) to
improve stability and handling.[11]

Pharmacology and Mechanism of Action

5-IAl's primary pharmacological effect is as a releasing agent for the monoamine
neurotransmitters: serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[4][6] It also acts
as a monoamine uptake inhibitor.[1] Its relative potency for monoamine release is serotonin >
dopamine > norepinephrine.[4] The compound interacts with the respective monoamine
transporters—serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine
transporter (DAT)—to induce the non-vesicular release of these neurotransmitters from the
presynaptic neuron into the synaptic cleft.[3][4] This increase in synaptic monoamine levels is
responsible for its psychoactive and entactogenic effects, which are reported to be similar to
those of MDMA.[1][4][8]

Additionally, 5-1Al exhibits affinity for several serotonin receptors, including 5-HT1a, 5-HT2a, 5-
HTzn, and 5-HTz¢, as well as az-adrenergic receptors.[4][8]

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.evitachem.com/product/evt-319737
https://koreascience.kr/article/JAKO200111921096035.page
https://en.wikipedia.org/wiki/Indane
https://koreascience.kr/article/JAKO200111921096035.page
https://koreascience.kr/article/JAKO200111921096035.page
https://koreascience.kr/article/JAKO200111921096035.page
https://koreascience.kr/article/JAKO200111921096035.page
https://www.benchchem.com/product/b145790?utm_src=pdf-body
https://koreascience.kr/article/JAKO200111921096035.page
https://en.wikipedia.org/wiki/5-IAI
https://chemicalroute.com/product/5-iai/
https://www.omicsonline.org/is-the-5-iodo-2-aminoindan-5-iai-the-new-mdma-2155-6105.1000134.php?aid=8608
https://en.wikipedia.org/wiki/5-IAI
https://www.evitachem.com/product/evt-319737
https://en.wikipedia.org/wiki/5-IAI
https://www.omicsonline.org/is-the-5-iodo-2-aminoindan-5-iai-the-new-mdma-2155-6105.1000134.php?aid=8608
https://en.wikipedia.org/wiki/5-IAI
https://www.researchgate.net/publication/235370309_5-Iodo-2-aminoindan_5-IAI_Chemistry_pharmacology_and_toxicology_of_a_research_chemical_producing_MDMA-like_effects
https://en.wikipedia.org/wiki/5-IAI
https://www.researchgate.net/publication/235370309_5-Iodo-2-aminoindan_5-IAI_Chemistry_pharmacology_and_toxicology_of_a_research_chemical_producing_MDMA-like_effects
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Presynaptic Neuron

Synaptic Cleft Postsynaptic Neuron

s non-vesicular
NET 2
Bindsto&inhibits 1 TN | L . 1 Increases maptic
5-HT) Bindto p Signal Transduction ive Effects
777777 - o lonoamine Release Recapiors > (Entactogenic)
d inoi Binds to & inhibits - ine
©1A) ]
i
Induces non-vesicular

Binds (o & inhibits elease (eflux) !
SERT !

Click to download full resolution via product page

Figure 1. Mechanism of action for 5-lodo-2-aminoindane (5-1Al).

Safety and Toxicology

While developed as a potentially non-neurotoxic substance, studies in rodents suggest that 5-
IAl can cause mild serotonergic neurotoxicity at very high doses, though it is less neurotoxic
than its amphetamine counterpart, p-iodoamphetamine (plA).[4][6][7] A single 40 mg/kg dose in
rats was shown to significantly reduce serotonin uptake sites and hippocampal serotonin
levels.[6][7][9] There are no published studies on the pharmacological and toxicological effects
of 5-1Al in humans.[1] The compound is intended for research and forensic purposes only and
is not for human or veterinary use.[6] Standard hazard statements indicate it may be harmful if
swallowed or inhaled and can cause skin, eye, and respiratory irritation.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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